molecular formula C7H13O4P B098095 diethyl prop-2-ynyl phosphate CAS No. 17118-80-8

diethyl prop-2-ynyl phosphate

Cat. No. B098095
Key on ui cas rn: 17118-80-8
M. Wt: 192.15 g/mol
InChI Key: BURXZHCIEDSVSW-UHFFFAOYSA-N
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Patent
US04327040

Procedure details

1 mol of phosphoric acid diethyl ester chloride was added dropwise to 1.2 mols of propargyl alcohol at 20°-30° C., while stirring and passing nitrogen through. The mixture was allowed to react at 20°-30° C. for 2 hours and at 50° C. for 1 hour and was then taken up in 500 ml of methylene chloride and the methylene chloride mixture was washed twice with dilute sodium carbonate solution and once with water. On distillation, 0.76 mol of phosphoric acid diethyl ester chloride (boiling point: 76°-53° C./0.6-0.7 mbar) was recovered and no phosphoric acid diethyl propargyl ester was isolated. If the reaction was carried out at 80° to 100° C. for 6 hours, about 15% of impure diethyl propargyl phosphate was obtained, boiling point: 70°-82° C./0.2 mbar.
Name
phosphoric acid diethyl ester chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Name
phosphoric acid diethyl ester chloride
Quantity
0.76 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([O:4][P:5](=O)([OH:9])[O:6][CH2:7][CH3:8])[CH3:3].[CH2:11]([OH:14])[C:12]#[CH:13]>C(Cl)Cl>[CH2:11]([O:14][P:5](=[O:9])([O:6][CH2:7][CH3:8])[O:4][CH2:2][CH3:3])[C:12]#[CH:13] |f:0.1|

Inputs

Step One
Name
phosphoric acid diethyl ester chloride
Quantity
1 mol
Type
reactant
Smiles
[Cl-].C(C)OP(OCC)(O)=O
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C#C)O
Step Two
Name
phosphoric acid diethyl ester chloride
Quantity
0.76 mol
Type
reactant
Smiles
[Cl-].C(C)OP(OCC)(O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 20°-30° C. for 2 hours and at 50° C. for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the methylene chloride mixture was washed twice with dilute sodium carbonate solution and once with water
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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